2,2,2-Trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4’-(methylsulfonyl)biphenyl-4-yl)ethanone is a chemical compound with the molecular formula C15H11F3O3S and a molecular weight of 328.31 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a methylsulfonyl-substituted biphenyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4’-(methylsulfonyl)biphenyl-4-yl)ethanone typically involves the reaction of 4’-bromo-2,2,2-trifluoroacetophenone with methylsulfonyl-substituted biphenyl . The reaction is carried out under controlled conditions, often using a palladium catalyst to facilitate the coupling reaction. The process involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4’-(methylsulfonyl)biphenyl-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-1-(4’-(methylsulfonyl)biphenyl-4-yl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4’-(methylsulfonyl)biphenyl-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4’-methylsulfonylphenyl)ethanone
- 4-(4-Methanesulfonylphenoxy)nitrobenzene
- 1-(Methylsulfonyl)-4-(4-nitrophenoxy)benzene
Uniqueness
2,2,2-Trifluoro-1-(4’-(methylsulfonyl)biphenyl-4-yl)ethanone is unique due to its combination of a trifluoromethyl group and a methylsulfonyl-substituted biphenyl moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3S/c1-22(20,21)13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(19)15(16,17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEKYBWQOSAVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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